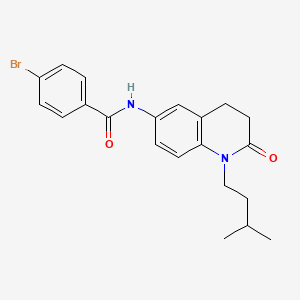

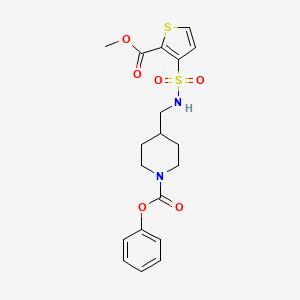

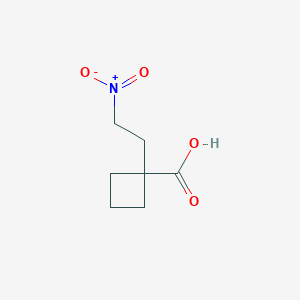

![molecular formula C20H11Cl2NO2 B2763693 6-(2,3-dichlorophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione CAS No. 524032-24-4](/img/structure/B2763693.png)

6-(2,3-dichlorophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-(2,3-dichlorophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione, also known as clozapine, is a medication used to treat schizophrenia. It was first synthesized in the 1960s and has since become an important drug for the treatment of schizophrenia.

Mechanism of Action

Target of Action

It is structurally similar to oxcarbazepine , an antiepileptic drug. Oxcarbazepine primarily targets voltage-dependent sodium channels in the brain .

Mode of Action

This interaction inhibits abnormal electrical activity in the brain, reducing the incidence of seizures .

Biochemical Pathways

Oxcarbazepine, a structurally similar compound, exerts its antiepileptic activity by blocking voltage-dependent sodium channels, which disrupts the propagation of seizure activity in the brain .

Pharmacokinetics

Oxcarbazepine is rapidly reduced by cytosolic enzymes in the liver to its active metabolite, mhd . This step is mediated by cytosolic arylketone reductases. MHD is eliminated by conjugation with glucuronic acid .

Result of Action

Oxcarbazepine reduces the incidence of seizures by inhibiting abnormal electrical activity in the brain .

Advantages and Limitations for Lab Experiments

Clozapine has a number of advantages and limitations for lab experiments. One advantage is its well-established synthesis method, which allows for large-scale production. It is also a well-studied drug, with a large body of research supporting its effectiveness in the treatment of schizophrenia. One limitation is its potential for side effects, which can make it difficult to use in certain experiments. It is also a controlled substance, which can make it difficult to obtain for research purposes.

Future Directions

There are a number of future directions for the study of 6-(2,3-dichlorophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione. One area of research is the development of new antipsychotic medications that are more effective and have fewer side effects than 6-(2,3-dichlorophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione. Another area of research is the identification of biomarkers that can be used to predict which patients will respond best to 6-(2,3-dichlorophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione. There is also ongoing research into the mechanism of action of 6-(2,3-dichlorophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione, with the goal of developing new drugs that target the same pathways in the brain. Finally, there is a need for more research into the long-term effects of 6-(2,3-dichlorophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione, particularly in terms of its cardiovascular and metabolic effects.

Synthesis Methods

Clozapine is synthesized from 8-chloro-11H-dibenzo[b,e][1,4]diazepine-6,12(11H)-dione. The synthesis involves the reaction of 8-chloro-11H-dibenzo[b,e][1,4]diazepine-6,12(11H)-dione with 2,3-dichlorophenylamine in the presence of a reducing agent. The reaction yields 6-(2,3-dichlorophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione as a white crystalline solid. The synthesis method of 6-(2,3-dichlorophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione is well-established and has been optimized for large-scale production.

Scientific Research Applications

Clozapine has been extensively studied for its use in the treatment of schizophrenia. It is considered a second-generation antipsychotic drug and is used when other antipsychotic medications have failed to produce the desired results. Clozapine has been shown to be effective in reducing the symptoms of schizophrenia, including hallucinations, delusions, and disordered thinking. It has also been studied for its use in the treatment of other psychiatric disorders, such as bipolar disorder and depression. Clozapine has been found to be effective in reducing suicidal behavior in patients with schizophrenia.

properties

IUPAC Name |

6-(2,3-dichlorophenyl)benzo[d][2]benzazepine-5,7-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11Cl2NO2/c21-16-10-5-11-17(18(16)22)23-19(24)14-8-3-1-6-12(14)13-7-2-4-9-15(13)20(23)25/h1-11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGBXHSSTVHLVKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C(=O)N(C2=O)C4=C(C(=CC=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2,3-dichlorophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

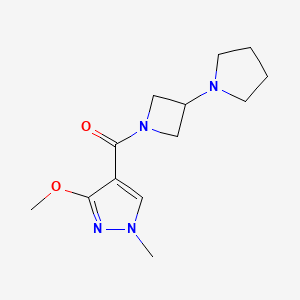

![6-[4-[2-(Trifluoromethyl)phenyl]sulfonyl-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2763614.png)

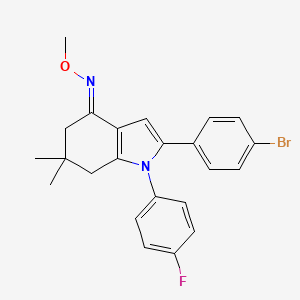

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2763621.png)

![tert-Butyl 2-azaspiro[3.3]heptan-6-ylcarbamate oxalate(2:1)](/img/no-structure.png)